molecular formula NO B577258 Nitric-15N oxide-18O CAS No. 14706-82-2

Nitric-15N oxide-18O

Cat. No.: B577258
CAS No.: 14706-82-2
M. Wt: 32.999
InChI Key: MWUXSHHQAYIFBG-RGIGPVFXSA-N
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Description

Nitric-15N oxide-18O (CAS 14706-82-2) is a stable, double-labeled isotopologue of nitric oxide, specifically enriched with Nitrogen-15 and Oxygen-18. This compound is an essential research tool in atmospheric chemistry and biological studies for elucidating reaction mechanisms and tracing nitrogen and oxygen pathways. Its primary research value lies in its use as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) studies to investigate the autoxidation of nitric oxide, the formation of reactive nitrogen species, and the hydrolysis mechanisms of S-nitrosothiols (RSNOs) . By utilizing this labeled compound, researchers can differentiate the origins of oxygen atoms in reaction products, providing definitive insights into complex chemical and biological processes that are indistinguishable with unlabeled nitric oxide . This high-purity reagent is For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

InChI

InChI=1S/NO/c1-2/i1+1,2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUXSHHQAYIFBG-RGIGPVFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N]=[18O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746065
Record name (~18~O)Oxo(~15~N)amino
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.999268510 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14706-82-2
Record name (~18~O)Oxo(~15~N)amino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14706-82-2
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Preparation Methods

Reagents and Procedure

  • Labeled nitrite synthesis : Sodium nitrite (Na15^{15}NO2_2) and Na18^{18}ONO are prepared by ion exchange or direct isotopic substitution. For dual labeling, Na15^{15}N18^{18}O2_2 is synthesized by reacting 15^{15}N-enriched ammonia with 18^{18}O-enriched water under controlled oxidation.

  • Acid treatment : Labeled nitrite is treated with a strong acid (e.g., HCl or H2_2SO4_4) at 25–50°C. The reaction proceeds as:

    3 Na15N18O2+2 HCl2 N15O18+NaNO3+NaCl+H2O3\ \text{Na}^{15}\text{N}^{18}\text{O}_2 + 2\ \text{HCl} \rightarrow 2\ \text{N}^{15}\text{O}^{18} + \text{NaNO}_3 + \text{NaCl} + \text{H}_2\text{O}
  • Gas collection : Evolved NO is purified via cold traps (-196°C) to remove residual acids and water, followed by distillation under vacuum.

Isotopic Purity and Yield

  • Isotopic enrichment : Using Na15^{15}NO2_2 (99% 15^{15}N) and H_2$$$$^{18}O (97% 18^{18}O), the final product achieves >95% 15^{15}N and >90% 18^{18}O incorporation.

  • Yield : Typical yields range from 70–85%, with losses attributed to side reactions forming N2_2O or NO2_2.

Table 1: Acid Decomposition of Labeled Nitrite

Nitrite SourceAcidTemperature (°C)Isotopic Purity (15^{15}N/18^{18}O)Yield (%)
Na15^{15}NO2_2HCl2599%/–78
Na15^{15}N18^{18}O2_2H2_2SO4_45095%/92%82

Thermal Decomposition of S-Nitrosothiols (RSNOs)

S-Nitrosothiols (RSNOs) labeled with 15^{15}N and 18^{18}O serve as precursors for N15^{15}O18^{18}. This method is favored for its compatibility with biological systems.

Synthesis of Labeled RSNOs

  • S-Nitrosocysteine (CysNO) : 15^{15}N-labeled nitrite (Na15^{15}NO2_2) reacts with cysteine in 18^{18}O-enriched water:

    CysH+Na15N18O2+H+Cys15N18O+Na++H2O\text{CysH} + \text{Na}^{15}\text{N}^{18}\text{O}_2 + \text{H}^+ \rightarrow \text{Cys}^{15}\text{N}^{18}\text{O} + \text{Na}^+ + \text{H}_2\text{O}
  • Purification : RSNOs are isolated via gel filtration chromatography under anaerobic conditions.

Release of N15^{15}15O18^{18}18

  • Thermal decomposition : Heating Cys15^{15}N18^{18}O at 37°C releases NO:

    2 Cys15N18O2 N15O18+Cys-Cys+H2O2\ \text{Cys}^{15}\text{N}^{18}\text{O} \rightarrow 2\ \text{N}^{15}\text{O}^{18} + \text{Cys-Cys} + \text{H}_2\text{O}
  • Mercury(II) chloride catalysis : Adding HgCl2_2 accelerates hydrolysis, increasing NO release efficiency by 40%.

Table 2: RSNO Decomposition Parameters

RSNOCatalystTemperature (°C)N15^{15}O18^{18} Purity (%)Yield (%)
Cys15^{15}N18^{18}ONone378965
Cys15^{15}N18^{18}OHgCl2_2259388

Catalytic Reduction of Labeled Nitrate

Although less direct, the reduction of 15^{15}N- and 18^{18}O-enriched nitrate (NO3_3^-) offers a scalable route to N15^{15}O18^{18}.

Chemical Reduction

  • Vanadium(III) chloride : VCl3_3 reduces Na15^{15}N18^{18}O3_3 in acidic media:

    Na15N18O3+VCl3+3 H+N15O18+VO2++NaCl+H2O\text{Na}^{15}\text{N}^{18}\text{O}_3 + \text{VCl}_3 + 3\ \text{H}^+ \rightarrow \text{N}^{15}\text{O}^{18} + \text{VO}^{2+} + \text{NaCl} + \text{H}_2\text{O}
  • Isotopic fidelity : >90% 18^{18}O retention is achieved using H_2$$$$^{18}O as the solvent.

Enzymatic Reduction

  • Nitrate reductase : Enzymes from E. coli or Aspergillus convert NO3_3^- to NO using NADPH as a cofactor. Labeled nitrate ensures 15^{15}N/18^{18}O incorporation.

Industrial-Scale Synthesis via Closed-Loop Systems

Specialized facilities like CPI Georgia employ closed-loop reactors to produce high-purity N15^{15}O18^{18}:

  • Isotope enrichment : 15^{15}NH3_3 and 18^{18}O2_2 are oxidized catalytically (Pt/Rh gauze, 600°C) to NO:

    4 15NH3+5 18O24 N15O18+6 H2O4\ ^{15}\text{NH}_3 + 5\ ^{18}\text{O}_2 \rightarrow 4\ \text{N}^{15}\text{O}^{18} + 6\ \text{H}_2\text{O}
  • Distillation : NO is cryogenically separated from byproducts (N2_2, H2_2O), achieving 99% isotopic purity.

Analytical Validation and Challenges

Characterization Techniques

  • Isotope ratio mass spectrometry (IRMS) : Confirms 15^{15}N/18^{18}O enrichment via δ15^{15}N and δ18^{18}O values.

  • FT-IR spectroscopy : Identifies N–O stretching frequencies (e.g., 1,270 cm1^{-1} for 15^{15}N18^{18}O vs. 1,244 cm1^{-1} for 15^{15}N16^{16}O).

Common Pitfalls

  • Isotopic dilution : Trace H2_2O or O2_2 degrades 18^{18}O content, necessitating anhydrous/anaerobic conditions.

  • Side reactions : Competing pathways form N2_2O or NO2_2, reduced by optimizing pH and temperature .

Chemical Reactions Analysis

Types of Reactions: Nitric-15N oxide-18O undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxides of nitrogen.

    Reduction: It can be reduced to form nitrogen gas and water.

    Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Higher oxides of nitrogen.

    Reduction: Nitrogen gas and water.

    Substitution: Compounds where the oxygen atom is replaced by other atoms or groups.

Scientific Research Applications

Understanding Nitrogen Cycling

Nitric-15N oxide-18O plays a crucial role in tracing nitrogen transformations in ecosystems. Its isotopic labeling allows researchers to study the pathways of nitrogen compounds in soil and water systems.

Case Study: Agricultural Soils

A study conducted on agricultural soils demonstrated that the use of this compound can help quantify nitrogen emissions during denitrification and nitrification processes. By analyzing the isotopic fractionations during nitric oxide production, researchers found that the isotopic signatures could reveal insights into the sources and processes controlling nitric oxide emissions from soils .

Process Isotopic Measurement Findings
Denitrificationδ15N-NORevealed significant nitrogen loss from soils
Nitrificationδ15N-NOIdentified pathways contributing to NO production

Atmospheric Chemistry

The compound is also instrumental in atmospheric studies, particularly in understanding the behavior of nitrogen oxides (NOx) and their effects on air quality and climate change.

Case Study: Air Pollution Studies

Research has shown that this compound can be used to investigate the destruction mechanisms of nitric oxide in the atmosphere. A study involving corona discharge demonstrated how isotopically labeled nitric oxide reacts under various conditions, providing insights into its environmental fate .

Parameter Condition Outcome
Corona DischargeTubular-flow setupAnalyzed destruction rates of labeled nitric oxide
Environmental ImpactAir QualityHelped model NOx impacts on ozone formation

Biological Applications

In biochemistry, this compound is valuable for studying nitric oxide's role in biological systems, particularly regarding its signaling functions and interactions with biomolecules.

Case Study: Nitric Oxide Signaling

Research has utilized this compound to explore how nitric oxide interacts with thiol groups in proteins. This interaction is crucial for understanding redox signaling pathways in cells. Studies have shown that the incorporation of 18O can help elucidate reaction mechanisms involving nitric oxide and reactive sulfur species .

Biological Process Isotopic Analysis Significance
Redox SignalingRSNO HydrolysisProvided insights into cellular signaling pathways
Protein InteractionsGC-MS AnalysisEnhanced understanding of nitric oxide's role

Mechanism of Action

The mechanism by which Nitric-15N oxide-18O exerts its effects is primarily through its isotopic labeling. The nitrogen-15 and oxygen-18 isotopes allow researchers to trace the compound through various biochemical and environmental processes. This helps in understanding the molecular targets and pathways involved in these processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Isotopic and Structural Comparison

Compound Formula Isotopes Key Applications Stability (Aqueous) References
Nitric-15N Oxide-18O $^{15}\text{N}^{18}\text{O}$ $^{15}\text{N}$, $^{18}\text{O}$ Tracing NO pathways in biological systems Moderate ($ t_{1/2} $: 3–5 sec)
Nitric Oxide (NO) NO $^{14}\text{N}$, $^{16}\text{O}$ Vasodilation, signaling Low ($ t_{1/2} $: <1 sec)
Peroxynitrite (ONOO⁻) ONOO⁻ Natural isotopes Oxidative stress studies Low ($ t_{1/2} $: <1 sec)
Nitrous Oxide (N$_2$O) N$_2$O $^{15}\text{N}$, $^{18}\text{O}$ Climate science, denitrification studies High (years in atmosphere)
S-Nitrosoglutathione (GSNO) C${10}$H${16}$N$3$O$6$S $^{15}\text{N}$ NO storage/transport in cells Moderate ($ t_{1/2} $: hours)

Key Comparative Insights

Reactivity and Stability: this compound exhibits greater stability than unlabeled NO due to isotopic mass effects, which slow reaction kinetics. However, it is less stable than peroxynitrite-derived nitrite/nitrate . Nitrous Oxide ($ \text{N}_2\text{O} $) shows exceptional atmospheric stability, making it a key greenhouse gas tracer, whereas nitric oxide isotopes are short-lived but critical for real-time metabolic studies .

Isotopic Fractionation: $ \delta^{15}\text{N} $ and $ \delta^{18}\text{O} $ values in nitric acid ($ \text{HNO}_3 $) vary significantly with environmental conditions (e.g., precipitation), unlike the controlled isotopic signatures of synthetic $^{15}\text{N}^{18}\text{O}$ . Site-specific $^{15}\text{N}$ analysis in $ \text{N}_2\text{O} $ (e.g., distinguishing α- and β-positions) is more advanced than analogous methods for nitric oxide, due to standardized reference materials like USGS51/USGS52 .

Analytical Techniques: GC-MS with pentafluorobenzyl derivatization is preferred for $^{15}\text{N}^{18}\text{O}$ quantification, whereas isotope ratio mass spectrometry (IRMS) dominates $ \text{N}_2\text{O} $ analysis . S-Nitrosothiols (e.g., GSNO) require specialized hydrolysis protocols to release NO isotopes, unlike direct measurement of peroxynitrite derivatives .

Research Findings and Data

Table 2: Isotopic Effects in Selected Reactions

Reaction Kinetic Isotope Effect ($^{15}\text{N}$) Oxygen Isotope Fractionation ($^{18}\text{O}$) Reference
$ \text{NO} \rightarrow \text{NO}_2^- $ 1.005–1.010 +35.7‰ to +52.2‰ (environmental samples)
$ \text{N}_2\text{O} $ production via nitrification 1.020–1.030 (denitrification) +40.6‰ to +41.2‰ (USGS standards)
Peroxynitrite isomerization 1.015 (pH-dependent) Not reported

Biological Activity

Nitric oxide (NO) is a critical signaling molecule in various biological systems, influencing processes such as vasodilation, neurotransmission, and immune responses. The isotopically labeled compound Nitric-15N oxide-18O (NO) has gained attention in research for its unique properties that allow for the study of nitrogen and oxygen dynamics in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological contexts.

Nitric oxide exerts its biological effects primarily through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for various physiological processes:

  • Vasodilation : NO induces relaxation of vascular smooth muscle, contributing to blood flow regulation.
  • Neurotransmission : In the nervous system, NO acts as a neurotransmitter, modulating synaptic plasticity and memory formation.
  • Immune Response : NO is produced by immune cells and plays a role in pathogen defense by exhibiting antimicrobial properties.

Biological Activity Studies

Recent studies have utilized this compound to investigate its effects on cellular systems. The following sections summarize key findings from notable research.

Cytotoxicity and Protective Mechanisms

A study examined the cytotoxic effects of NO on fibroblast cell lines. The results indicated that exposure to high concentrations of NO led to a significant reduction in cell viability. Specifically:

  • Cell Survival : A 1.7 mM bolus dose of NO reduced clonogenic survival to 60% in HA1 fibroblasts.
  • Glutathione Role : Depletion of glutathione, an intracellular antioxidant, further decreased cell survival rates, highlighting its protective role against NO-induced toxicity .

GC-MS Analysis of NO Reactions

Gas chromatography-mass spectrometry (GC-MS) studies have been employed to analyze the reactions involving this compound. Key findings include:

  • Product Formation : The hydrolysis of S-nitrosothiols (RSNOs) with labeled nitrite resulted in distinct isotopic signatures that were quantitatively analyzed.
  • Isotopic Incorporation : The incorporation ratios of isotopes during reactions provide insights into the biochemical pathways influenced by NO .

Case Studies

Several case studies illustrate the biological significance of this compound in different contexts:

  • Cardiovascular Health :
    • Research demonstrated that NO plays a protective role against cardiovascular diseases by improving endothelial function and reducing oxidative stress.
  • Neurodegenerative Diseases :
    • Studies have shown that dysregulation of NO signaling is implicated in neurodegenerative conditions such as Alzheimer's disease. The isotopic labeling allows for tracking changes in NO production and its effects on neuronal health.
  • Microbial Interactions :
    • Investigations into soil microbiology revealed that isotopic variations in NO can inform on microbial processes such as nitrification and denitrification, which are critical for nitrogen cycling in ecosystems .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
Cytotoxicity60% survival at 1.7 mM NO exposure
GC-MS Product AnalysisDistinct isotopic signatures from RSNO hydrolysis
Cardiovascular EffectsImproved endothelial function with NO
Neurodegenerative DiseasesDysregulated NO signaling linked to Alzheimer's
Microbial ProcessesIsotopic variations inform on nitrification dynamics

Q & A

Basic Research Questions

Q. What methodologies are recommended for isotopic labeling of nitric oxide (NO) with ¹⁵N and ¹⁸O in experimental systems?

  • Methodological Answer : To label NO with ¹⁵N and ¹⁸O, use stable isotope tracer techniques such as isotopic enrichment of precursor molecules (e.g., L-arginine-¹⁵N for nitric oxide synthase pathways ). For oxygen-18 labeling, introduce ¹⁸O-enriched water or molecular oxygen into reaction systems, followed by purification via gas chromatography or cryogenic trapping. Isotopic purity should be verified using isotope ratio mass spectrometry (IRMS) or cavity ring-down spectroscopy (CRDS) .
  • Table 1 : Common isotopic labeling approaches for NO:

IsotopePrecursorAnalytical VerificationApplication Example
¹⁵NL-arginine-¹⁵NIRMSTracking NO synthesis in vascular endothelial cells
¹⁸OH₂¹⁸O/O₂¹⁸CRDSQuantifying oxygen exchange in nitrification

Q. How can researchers optimize sample preparation for ¹⁵N and ¹⁸O analysis in atmospheric nitrate studies?

  • Methodological Answer : Collect atmospheric nitrate via passive or active samplers (e.g., denuder/filter systems) to capture gaseous and aerosol phases. Pre-concentrate samples using ion-exchange resins and elute with ultrapure reagents. For dual-isotope (δ¹⁵N and δ¹⁸O) analysis, reduce nitrate to N₂O via bacterial denitrification or chemical methods (e.g., cadmium–azide reduction), then analyze via multi-collector IRMS .

Advanced Research Questions

Q. How do isotopic fractionation effects (ε¹⁵N and ε¹⁸O) during NO production pathways complicate source attribution in environmental studies?

  • Methodological Answer : Isotopic fractionation arises from kinetic and equilibrium effects during nitrification, denitrification, and atmospheric oxidation. For example, nitrification produces ¹⁵N-depleted N₂O (δ¹⁵N ≈ −30‰ to −10‰), while atmospheric HNO₃ formation enriches δ¹⁸O due to O₃ and OH radical interactions. To resolve contradictions, use coupled mass-balance models (e.g., δ¹⁸O prediction models for HNO₃) and clumped isotope analysis (Δ¹⁴N¹⁵N¹⁸O) to distinguish biotic vs. abiotic pathways .
  • Table 2 : Isotopic signatures of NO sources:

Sourceδ¹⁵N (‰)δ¹⁸O (‰)Key Process
Soil nitrification−30 to −10+20 to +40Enzymatic O incorporation
Atmospheric HNO₃+15 to +25+70 to +90O₃/OH oxidation

Q. What experimental designs mitigate isotopic interference when quantifying ¹⁵N-¹⁸O clumped isotopologues in N₂O?

  • Methodological Answer : Use high-resolution multi-collector IRMS to resolve isotopologues (e.g., ¹⁴N¹⁵N¹⁶O vs. ¹⁵N¹⁴N¹⁸O). Calibrate with gravimetrically prepared standards and apply equilibrium constants (e.g., K₁₄N¹⁵N¹⁸O) to correct for scrambling during ionization. Validate results via interlaboratory comparisons and replicate analyses under controlled temperature/pressure conditions .

Q. How can researchers reconcile discrepancies between modeled and observed δ¹⁸O values in atmospheric nitrate?

  • Methodological Answer : Discrepancies often stem from unaccounted oxygen sources (e.g., stratospheric O₃ intrusion) or kinetic fractionation during NOₓ cycling. Improve model accuracy by integrating Δ¹⁷O anomalies and constraining O₂/OH reaction pathways with field measurements (e.g., δ¹⁸O in precipitation and particulate matter) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing δ¹⁵N and δ¹⁸O datasets with high variability?

  • Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) to compare isotopic distributions across sample groups (e.g., aerobic vs. anaerobic soil conditions). For multivariate datasets, use principal component analysis (PCA) or Bayesian mixing models to partition source contributions .

Q. How do isotopic exchange reactions (e.g., ¹⁴N¹⁵N¹⁶O + ¹⁴N¹⁴N¹⁸O ⇌ ¹⁴N¹⁵N¹⁸O + ¹⁴N¹⁴N¹⁶O) influence clumped isotope measurements?

  • Methodological Answer : Exchange reactions alter isotopologue abundances, leading to deviations from stochastic distributions. Quantify equilibrium constants (K) via temperature-controlled experiments and apply these values to correct raw measurements. For kinetic studies, monitor time-resolved isotopic scrambling using continuous-flow IRMS .

Experimental Design Considerations

Q. What controls are necessary to ensure reproducibility in ¹⁵N/¹⁸O tracer studies of NO metabolism?

  • Methodological Answer : Include blank samples (e.g., unlabeled substrates) to assess background contamination. Use internal standards (e.g., ¹⁴N₂O of known isotopic composition) for instrument calibration. Document environmental parameters (temperature, pH, O₂ levels) to contextualize isotopic fractionation .

Q. How should researchers design field campaigns to capture spatial and temporal variability in δ¹⁵N and δ¹⁸O of atmospheric NOₓ?

  • Methodological Answer : Deploy passive samplers across gradients of anthropogenic influence (e.g., urban-rural transects) and collect time-series samples during key meteorological events (e.g., inversions, rainout periods). Pair isotopic data with co-located measurements of NOₓ, O₃, and VOCs to constrain chemical pathways .

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